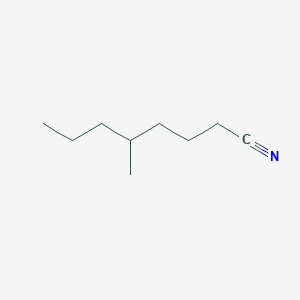

5-Methyloctanenitrile

Description

5-Methyloctanenitrile (chemical formula: C₉H₁₇N) is a branched aliphatic nitrile characterized by an eight-carbon chain (octane) with a methyl group at the fifth position and a nitrile (-C≡N) functional group at the terminal end. This compound is structurally significant due to its branching and functional group, which influence its physical properties (e.g., boiling point, solubility) and reactivity.

Properties

CAS No. |

79593-84-3 |

|---|---|

Molecular Formula |

C9H17N |

Molecular Weight |

139.24 g/mol |

IUPAC Name |

5-methyloctanenitrile |

InChI |

InChI=1S/C9H17N/c1-3-6-9(2)7-4-5-8-10/h9H,3-7H2,1-2H3 |

InChI Key |

NXZAAAZBNNXDRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyloctanenitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10) to form nitriles.

From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.

Industrial Production Methods: Industrial production of nitriles often involves large-scale synthesis using similar methods but optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Types of Reactions:

Oxidation: Nitriles can undergo oxidation to form amides or carboxylic acids under specific conditions.

Reduction: Reduction of nitriles can produce primary amines.

Substitution: Nitriles can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are typical reagents.

Substitution: Sodium or potassium cyanide in ethanol is used for nucleophilic substitution reactions.

Major Products:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

5-Methyloctanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyloctanenitrile involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The evidence provided focuses on 5-(methylthio)pentanenitrile (C₆H₁₁NS), a structurally distinct compound with a shorter carbon chain (pentane), a methylthio (-S-CH₃) substituent, and a nitrile group . Key differences include:

| Property | 5-Methyloctanenitrile | 5-(Methylthio)pentanenitrile |

|---|---|---|

| Molecular Formula | C₉H₁₇N | C₆H₁₁NS |

| Chain Length | 8 carbons | 5 carbons |

| Functional Groups | Nitrile, methyl branch | Nitrile, methylthio group |

| Biological Relevance | Not reported | Potential biomarker in kohlrabi |

Physical and Chemical Properties

- Branching Effects : The longer carbon chain and methyl branch in 5-Methyloctanenitrile likely increase hydrophobicity compared to 5-(methylthio)pentanenitrile, which has a polar methylthio group .

- Reactivity : Nitriles generally undergo hydrolysis, reduction, or nucleophilic addition. The methylthio group in 5-(methylthio)pentanenitrile may introduce sulfur-based reactivity (e.g., oxidation to sulfoxides), absent in 5-Methyloctanenitrile.

Critical Notes on Evidence Limitations

Researchers must verify the identity of the target compound before extrapolating data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.